molecular formula C17H28N4O3S B5586155 N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5586155
M. Wt: 368.5 g/mol
InChI Key: XTUKJLHOWVFFSM-UONOGXRCSA-N
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Description

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroindazole moiety, a pyrrolidine ring, and a methanesulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroindazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction or other suitable methods.

    Coupling Reactions: The tetrahydroindazole and pyrrolidine intermediates are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Methanesulfonamide Group: This step involves the reaction of the coupled intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydroindazole or pyrrolidine rings.

    Reduction: Reduced forms of the compound, potentially altering the tetrahydroindazole or pyrrolidine rings.

    Substitution: Substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
  • N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-ethylpyrrolidin-3-yl]methanesulfonamide

Uniqueness

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydroindazole moiety, a pyrrolidine ring, and a methanesulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-11(2)13-9-21(10-14(13)19-25(4,23)24)17(22)16-12-7-5-6-8-15(12)20(3)18-16/h11,13-14,19H,5-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUKJLHOWVFFSM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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